1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
CAS No.: 944722-26-3
Cat. No.: VC5470880
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944722-26-3 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 |
| IUPAC Name | 1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N2O2/c1-9-15-12-8-10(14(17)18)6-7-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,17,18) |
| Standard InChI Key | LPGAZCJFLBYFMV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid has the molecular formula C₁₄H₁₆N₂O₂ and a molar mass of 244.29 g/mol. Its IUPAC name, 1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid, reflects the fusion of a benzimidazole core with a cyclopentyl ring at the N1 position and a methyl group at C2. The carboxylic acid moiety at C5 enhances its potential for chemical derivatization, particularly esterification.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂ | |
| Molecular Weight | 244.29 g/mol | |
| CAS Number | 944722-26-3 | |
| IUPAC Name | 1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid | |
| SMILES | CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)O | |
| InChIKey | LPGAZCJFLBYFMV-UHFFFAOYSA-N |
Structural Analogues and Derivatives
The methyl ester derivative, methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 904687-01-0), exhibits a molecular weight of 258.32 g/mol and serves as a lipophilic counterpart to the parent carboxylic acid. Substitution of the cyclopentyl group with a cyclopropyl moiety yields 1-cyclopropyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1094428-46-2), underscoring the versatility of the benzodiazole scaffold in synthetic chemistry .
Physicochemical and Spectroscopic Properties
Solubility and Stability
Experimental solubility data remain unreported, but the presence of a polar carboxylic acid group implies moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA). Stability under ambient conditions is inferred from its storage recommendations, though photodegradation studies are absent.
Spectroscopic Characterization
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IR Spectroscopy: Expected absorption bands include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(N-H) at ~3200 cm⁻¹ (benzimidazole).
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NMR: ¹H NMR would reveal cyclopentyl proton resonances (δ 1.5–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and methyl group signals (δ 2.0–2.5 ppm).
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